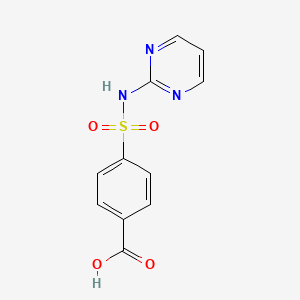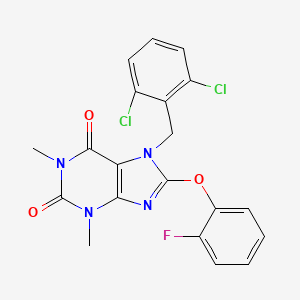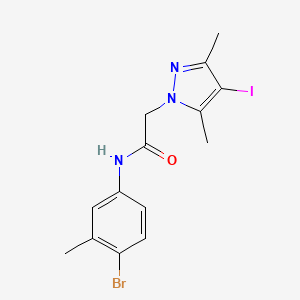
4-(Pyrimidin-2-ylsulfamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a sulfonamide group linked to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid typically involves the following steps:
Formation of the sulfonamide linkage: This can be achieved by reacting 4-aminobenzoic acid with a suitable sulfonyl chloride derivative, such as 2-pyrimidinylsulfonyl chloride, under basic conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This may include continuous flow reactors and automated purification systems to streamline the process.
化学反应分析
Types of Reactions
4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Electrophilic aromatic substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic substitution: The sulfonamide group can be targeted for nucleophilic attack, leading to the formation of various derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Electrophilic aromatic substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic substitution: Reagents such as amines or alcohols can be used to replace the sulfonamide group.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could produce various substituted sulfonamides.
科学研究应用
4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
作用机制
The mechanism of action of 4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic ring and pyrimidine moiety can participate in π-π interactions and other non-covalent interactions.
相似化合物的比较
Similar Compounds
4-[(2-Pyrimidinylamino)benzoic acid: Lacks the sulfonyl group but retains the pyrimidine and benzoic acid moieties.
4-[(2-Pyridinylamino)sulfonyl]benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-[(2-Pyrimidinylamino)sulfonyl]phenylacetic acid: Contains a phenylacetic acid moiety instead of a benzoic acid moiety.
Uniqueness
4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid is unique due to the presence of both the sulfonamide and pyrimidine functionalities, which can confer specific chemical and biological properties
属性
分子式 |
C11H9N3O4S |
|---|---|
分子量 |
279.27 g/mol |
IUPAC 名称 |
4-(pyrimidin-2-ylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C11H9N3O4S/c15-10(16)8-2-4-9(5-3-8)19(17,18)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14) |
InChI 键 |
HRYATXLYVNRBDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)
![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)

![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14946232.png)


![N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B14946240.png)
![4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B14946245.png)
![2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B14946250.png)
![2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B14946257.png)

![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B14946276.png)
